Cyp51-IN-16

Description

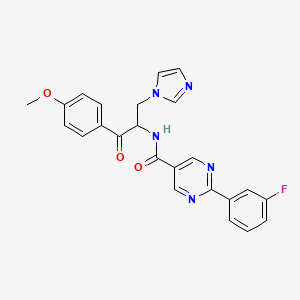

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H20FN5O3 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-N-[3-imidazol-1-yl-1-(4-methoxyphenyl)-1-oxopropan-2-yl]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C24H20FN5O3/c1-33-20-7-5-16(6-8-20)22(31)21(14-30-10-9-26-15-30)29-24(32)18-12-27-23(28-13-18)17-3-2-4-19(25)11-17/h2-13,15,21H,14H2,1H3,(H,29,32) |

InChI Key |

AZFREAWDZZKWGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)NC(=O)C3=CN=C(N=C3)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors

An in-depth search has been conducted for a compound specifically designated as "Cyp51-IN-16." The comprehensive search across multiple scientific and patent databases did not yield any specific public information, research articles, or experimental data associated with a molecule of this name.

This suggests that "this compound" may be an internal, pre-publication, or alternative designation for a compound that is not yet widely documented in publicly accessible literature. The following guide is therefore structured to provide a comprehensive overview of the general mechanism of action for inhibitors of the enzyme Sterol 14α-demethylase (CYP51), which is the target of the requested compound. This will include generalized experimental protocols, data presentation formats, and signaling pathways relevant to the study of CYP51 inhibitors.

Should a specific, publicly documented CYP51 inhibitor be of interest, please provide its designation for a more targeted technical guide.

Audience: Researchers, scientists, and drug development professionals.

Introduction to CYP51 (Sterol 14α-Demethylase)

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily of enzymes (CYP51), is a critical enzyme in the biosynthesis of sterols in eukaryotes.[1] In fungi, it is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] In mammals, CYP51 is involved in the cholesterol biosynthesis pathway.[3] The essential nature of this enzyme in many pathogens makes it a prime target for antimicrobial drug development, most notably the azole class of antifungal agents.[4]

The catalytic activity of CYP51 involves the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[2][5] This is a three-step mono-oxygenation process, with each step requiring oxygen and NADPH-derived reducing equivalents.[1][2] Inhibition of CYP51 leads to the depletion of essential sterols and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and function, ultimately leading to cell growth inhibition or cell death.[6]

General Mechanism of Action of CYP51 Inhibitors

The most well-characterized inhibitors of CYP51 are the azole antifungals (e.g., fluconazole, ketoconazole). The primary mechanism of action for these compounds involves the non-competitive binding to the active site of the CYP51 enzyme.[6] The nitrogen atom (N3 or N4) in the azole ring coordinates with the heme iron atom in the active site of the enzyme.[7] This interaction displaces the water molecule that is normally coordinated to the heme iron in the resting state of the enzyme, preventing the binding and activation of molecular oxygen, which is essential for the demethylation reaction.[7]

The specificity of CYP51 inhibitors for the fungal enzyme over the human ortholog is a critical aspect of their therapeutic utility. This selectivity is often attributed to differences in the amino acid residues lining the active site cavity between fungal and human CYP51.[8][9]

Quantitative Data for CYP51 Inhibitors

The following table structure is a template for summarizing key quantitative data for a hypothetical or representative CYP51 inhibitor.

| Parameter | Value | Units | Assay Conditions | Reference |

| IC₅₀ (Fungal CYP51) | e.g., 0.1 | µM | Recombinant C. albicans CYP51, in vitro demethylation assay | [Hypothetical] |

| IC₅₀ (Human CYP51) | e.g., 10 | µM | Recombinant human CYP51, in vitro demethylation assay | [Hypothetical] |

| Selectivity Index | e.g., 100 | - | IC₅₀ (Human) / IC₅₀ (Fungal) | [Hypothetical] |

| K_d_ (Fungal CYP51) | e.g., 0.05 | µM | Spectral binding assay with recombinant C. albicans CYP51 | [Hypothetical] |

| MIC ( C. albicans ) | e.g., 1 | µg/mL | Broth microdilution assay (CLSI M27) | [Hypothetical] |

| MIC ( A. fumigatus ) | e.g., 2 | µg/mL | Broth microdilution assay (CLSI M38) | [Hypothetical] |

Experimental Protocols

-

Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is codon-optimized for expression in Escherichia coli. The N-terminal transmembrane domain is often truncated to improve solubility. The gene is then cloned into an expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD₆₀₀ of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance proper protein folding.

-

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing detergents (e.g., CHAPS) and protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification can be achieved by ion-exchange and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase, a lipid environment (e.g., liposomes), and a radiolabeled or fluorescently tagged sterol substrate (e.g., ³H-lanosterol).[10]

-

Inhibitor Addition: The test inhibitor (e.g., "this compound") is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. The mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes). The reaction is stopped by the addition of a strong base or an organic solvent.[10]

-

Product Analysis: The sterols are extracted with an organic solvent (e.g., ethyl acetate). The substrate and demethylated product are separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[5]

-

Data Analysis: The amount of product formed is quantified (e.g., by scintillation counting for radiolabeled substrates). The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

Sample Preparation: Purified CYP51 is diluted in a suitable buffer in a cuvette.

-

Baseline Spectrum: A baseline absorbance spectrum of the enzyme is recorded (typically from 350 to 500 nm). The Soret peak for the low-spin, hexacoordinated ferric heme is observed around 417 nm.[7]

-

Ligand Titration: The inhibitor is titrated into the cuvette in small aliquots. After each addition, the mixture is incubated to reach equilibrium, and an absorbance spectrum is recorded.

-

Spectral Shift: Binding of the inhibitor to the heme iron causes a shift in the Soret peak (Type II spectral shift) to a longer wavelength (around 425-430 nm).[7]

-

Data Analysis: The change in absorbance is plotted against the inhibitor concentration. The dissociation constant (K_d_) is calculated by fitting the data to a binding isotherm equation.

Visualizations

Caption: Mechanism of CYP51 inhibition by an azole compound.

Caption: Workflow for determining the IC₅₀ of a CYP51 inhibitor.

Caption: Simplified sterol biosynthesis pathway showing CYP51 inhibition.

References

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Novel Dual-Targeting Antifungal and Anti-inflammatory Agent: Cyp51-IN-16 (Ketaminazole)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide details the discovery, synthesis, and mechanism of action of Cyp51-IN-16, a novel compound more commonly identified in scientific literature as ketaminazole. This molecule represents a significant advancement in the field of antifungal drug development due to its unique dual-targeting capability. Ketaminazole acts as a potent inhibitor of both fungal cytochrome P450 51 (CYP51), a critical enzyme in ergosterol biosynthesis, and human 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory leukotriene pathway. This dual activity presents a promising therapeutic strategy for fungal infections that are often accompanied by inflammation. This document provides a comprehensive overview of the quantitative data, experimental protocols for key biological assays, and a detailed, albeit generalized, description of its synthesis, alongside visualizations of the relevant biological pathways and experimental workflows.

Discovery of a Dual-Target Inhibitor

Ketaminazole, referred to as compound 16 in its seminal publication, was discovered through a rational drug design approach.[1][2][3] The development strategy began with the well-established antifungal agent, ketoconazole, a known inhibitor of fungal CYP51.[1][2] The core innovation was the incorporation of a phenylenediamine moiety into the ketoconazole structure.[1][2] This chemical group was known to be present in a series of potent 5-LOX inhibitors.[1][2] The resulting novel compound, ketaminazole, was found to be a potent dual inhibitor, demonstrating a significant increase in potency against human 5-LOX compared to its parent compound, ketoconazole.[1][2]

Mechanism of Action

Ketaminazole exerts its therapeutic effects by simultaneously targeting two distinct and crucial biological pathways:

-

Inhibition of Fungal Ergosterol Biosynthesis: Similar to other azole antifungals, ketaminazole targets CYP51 (also known as lanosterol 14α-demethylase) in fungi.[1][2][4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5] By inhibiting CYP51, ketaminazole disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[5]

-

Inhibition of Human Leukotriene Synthesis: The novel phenylenediamine core of ketaminazole is responsible for its potent inhibition of human 5-lipoxygenase (5-LOX).[1][2] 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[6] By inhibiting 5-LOX, ketaminazole can effectively suppress the inflammatory response that often accompanies fungal infections.

This dual-targeting mechanism offers a significant therapeutic advantage, as it addresses both the pathogenic fungus and the host's inflammatory response with a single molecule.

Quantitative Data

The inhibitory activity of ketaminazole against its targets has been quantified through various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Compound | Target | Assay Type | Value | Reference |

| Ketaminazole (16) | Candida albicans CYP51 | IC50 | ~0.9 µM | [1] |

| Homo sapiens CYP51 | IC50 | - | [1] | |

| Human 5-Lipoxygenase (5-LOX) | IC50 | 700 nM | [2] | |

| Ketoconazole | Candida albicans CYP51 | IC50 | ~0.5 µM | [1] |

| Homo sapiens CYP51 | IC50 | - | [1] | |

| Human 5-Lipoxygenase (5-LOX) | IC50 | >30 µM | [1] | |

| Ketaminazole (16) | Candida albicans CYP51 | Kd | - | [1] |

| Ketoconazole | Candida albicans CYP51 | Kd | ~27 nM | [1] |

IC50: The half maximal inhibitory concentration. Kd: The dissociation constant, indicating binding affinity.

Experimental Protocols

Synthesis of Ketaminazole (this compound)

While the specific, detailed, step-by-step synthesis protocol for ketaminazole is found in the supplementary materials of the primary publication by Hoobler et al. (2013), a general overview of the synthetic strategy can be described. The synthesis of ketaminazole originates from the commercially available antifungal drug, ketoconazole. The key transformation involves the chemical modification of the ketoconazole scaffold to introduce a phenylenediamine group. This is likely achieved through a multi-step synthesis involving the protection of reactive functional groups, followed by the coupling of the phenylenediamine moiety, and subsequent deprotection to yield the final product.

CYP51 Reconstitution Assay

This assay is performed to determine the inhibitory activity of compounds against the CYP51 enzyme. A typical protocol involves:

-

Reagents: Purified recombinant CYP51 enzyme (e.g., from Candida albicans or Homo sapiens), cytochrome P450 reductase (CPR), a lipid environment (e.g., dilauroylphosphatidylcholine), a substrate (e.g., lanosterol), and a NADPH generating system.

-

Procedure:

-

The CYP51 enzyme, CPR, and lipids are reconstituted to form a functional enzyme system.

-

The substrate, lanosterol, is added to the reaction mixture.

-

The test compound (ketaminazole) at various concentrations is pre-incubated with the enzyme system.

-

The reaction is initiated by the addition of NADPH.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product (14α-demethylated lanosterol) is extracted and quantified, typically by HPLC or GC-MS.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory effect on 5-LOX is commonly measured using a spectrophotometric or fluorometric assay. A general protocol is as follows:

-

Reagents: Purified recombinant human 5-LOX, a substrate (e.g., arachidonic acid), and a suitable buffer (e.g., phosphate buffer).

-

Procedure:

-

The 5-LOX enzyme is pre-incubated with the test compound (ketaminazole) at various concentrations in the reaction buffer.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The formation of the product, which is a conjugated diene, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

The initial rate of the reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathways

Caption: Dual inhibition of fungal ergosterol biosynthesis and human leukotriene synthesis by ketaminazole.

Experimental Workflow

Caption: Experimental workflow for the discovery and evaluation of ketaminazole.

Conclusion

This compound, or ketaminazole, represents a promising new lead compound in the development of antifungal agents. Its novel dual-targeting mechanism of action, inhibiting both fungal CYP51 and human 5-LOX, offers the potential for a more effective treatment of fungal infections by concurrently managing the associated inflammation. The data presented in this guide underscore the potency and selectivity of this compound. Further research and development, including in vivo efficacy and safety studies, are warranted to fully explore the therapeutic potential of ketaminazole.

References

- 1. Ketoconazole synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Ketoconazole Derivatives -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. Method for synthesizing ketoconazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. Development and Inter-Rater Reliability of the Liverpool Adverse Drug Reaction Causality Assessment Tool | PLOS One [journals.plos.org]

- 5. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]

- 6. PLOS One [journals.plos.org]

An In-depth Technical Guide to the Biological Target of CYP51 Inhibitors

To the Researcher: This guide provides a comprehensive overview of the biological target of a class of inhibitors targeting the enzyme Sterol 14α-demethylase (CYP51). Extensive searches for the specific inhibitor "Cyp51-IN-16" did not yield any publicly available information regarding its chemical structure, biological activity, or associated experimental data. Therefore, this document will focus on the well-characterized biological target, CYP51, and the general principles of its inhibition, drawing on data from known CYP51 inhibitors. Should information on "this compound" become available, this guide can serve as a foundational resource for its characterization.

Executive Summary

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily encoded by the ERG11 gene in fungi, is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2][3] Its inhibition disrupts membrane integrity and function, leading to cell growth arrest and death, making it a prime target for antifungal and antiparasitic drug development.[4][5] This guide delves into the molecular and cellular biology of CYP51, the mechanisms of its inhibition, and the experimental methodologies used to characterize inhibitor-target interactions.

The Biological Target: Sterol 14α-Demethylase (CYP51)

CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a crucial step in the sterol biosynthesis pathway.[2][6][7] This enzyme is highly conserved across biological kingdoms, but sufficient structural differences exist between orthologs (e.g., fungal vs. human) to allow for the development of selective inhibitors.[2][4][7]

Function and Physiological Role

In fungi, CYP51 is essential for the synthesis of ergosterol, a primary component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth.[1] In humans, the CYP51 ortholog is involved in cholesterol biosynthesis.[4][8]

The Sterol Biosynthesis Pathway

The sterol biosynthesis pathway is a multi-step process that converts acetyl-CoA to essential sterols. The demethylation of lanosterol (or eburicol in some fungi) by CYP51 is a rate-limiting step in this pathway.

Quantitative Data on CYP51 Inhibition

The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Kd). The following table summarizes representative data for well-characterized azole antifungal agents against Candida albicans CYP51 (CaCYP51) and human CYP51 (HsCYP51) to illustrate the principles of inhibitor characterization.

| Compound | Target | IC50 (µM) | Kd (nM) | Selectivity (HsCYP51/CaCYP51) |

| Fluconazole | CaCYP51 | 0.31 | 41 | 540-fold |

| HsCYP51 | - | ~30,500 | ||

| Itraconazole | CaCYP51 | ~0.5 | 10-26 | - |

| HsCYP51 | - | 42-131 | ||

| Ketoconazole | CaCYP51 | 0.4-0.6 | 10-26 | - |

| HsCYP51 | - | 42-131 | ||

| Voriconazole | CaCYP51 | - | ~2,300 | - |

| HsCYP51 | - | 10-56 |

Note: Data is compiled from multiple sources and assay conditions may vary.[8][9][10][11] The selectivity is calculated based on Kd values where available.

Experimental Protocols

The characterization of CYP51 inhibitors involves a series of in vitro and cell-based assays.

Recombinant CYP51 Expression and Purification

Objective: To produce purified CYP51 enzyme for in vitro assays.

Protocol:

-

The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an E. coli expression vector, often with an N-terminal His-tag for purification.

-

The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

-

Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods.

-

The membrane fraction containing CYP51 is solubilized using a detergent like sodium cholate.[8]

-

The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

The purified CYP51 is eluted from the column using a buffer containing imidazole.

-

The purity and concentration of the enzyme are determined by SDS-PAGE and spectroscopy.

CYP51 Activity Assay (Reconstitution Assay)

Objective: To measure the enzymatic activity of CYP51 and determine the IC50 of an inhibitor.

Protocol:

-

A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., lanosterol).[4][8][9]

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at varying concentrations.

-

The reaction is initiated by the addition of NADPH.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

The reaction is stopped, and the sterols are extracted.

-

The conversion of the substrate to the product is quantified using methods like HPLC or GC-MS.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[8][9]

Ligand Binding Assays (Spectral Titration)

Objective: To determine the binding affinity (Kd) of an inhibitor to CYP51.

Protocol:

-

Purified CYP51 in a suitable buffer is placed in a cuvette.

-

The inhibitor is incrementally added to the cuvette.

-

The UV-visible spectrum of the CYP51-inhibitor complex is recorded after each addition.

-

Azole inhibitors, which coordinate with the heme iron of CYP51, cause a characteristic spectral shift (Type II difference spectrum) with a peak around 430 nm and a trough around 410 nm.[6][8]

-

The change in absorbance is plotted against the inhibitor concentration, and the dissociation constant (Kd) is calculated by fitting the data to a suitable binding equation.[8]

Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Protocol:

-

A standardized fungal inoculum is prepared.

-

The inhibitor is serially diluted in a 96-well microtiter plate containing fungal growth medium.

-

The fungal inoculum is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 30°C for 24-48 hours).[1]

-

Fungal growth is assessed by measuring the optical density at 600 nm.

-

The MIC is defined as the lowest concentration of the inhibitor that causes a significant reduction (e.g., 80%) in fungal growth compared to the control.[1]

Mechanism of Action and Signaling

The primary mechanism of action of CYP51 inhibitors is the disruption of the sterol biosynthesis pathway, leading to altered cell membrane composition and function.

Conclusion

CYP51 remains a highly validated and attractive target for the development of new antifungal and antiparasitic agents. A thorough understanding of its structure, function, and the mechanisms of its inhibition, coupled with robust experimental methodologies, is crucial for the discovery and optimization of novel therapeutic agents. While information on "this compound" is not currently available, the frameworks and protocols outlined in this guide provide a clear path for the characterization of this or any other novel CYP51 inhibitor.

References

- 1. Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 14-α-Lanosterol Demethylase (CYP51) in Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

Cyp51-IN-16: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyp51-IN-16, also identified as compound C6, is a novel phenylpyrimidine derivative that demonstrates significant potential as an antifungal agent.[1] It functions as an inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[1] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of activity of this compound, alongside detailed experimental protocols for its evaluation.

Antifungal Spectrum of Activity

This compound (compound C6) has been evaluated for its in vitro efficacy against a panel of seven clinically relevant pathogenic fungi. The compound exhibits broad-spectrum antifungal activity, with notable potency against various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth, are summarized in the table below. The antifungal activity of this compound was found to be significantly superior to the first-line clinical antifungal drug, fluconazole.[1]

| Fungal Strain | MIC (μg/mL) of this compound (C6) | MIC (μg/mL) of Fluconazole (Reference) |

| Candida albicans (ATCC 90028) | 0.25 | >64 |

| Candida tropicalis (ATCC 200956) | 0.5 | 4 |

| Candida parapsilosis (ATCC 22019) | 0.25 | 2 |

| Candida krusei (ATCC 6258) | 1 | 64 |

| Candida glabrata (ATCC 90030) | 4 | 16 |

| Cryptococcus neoformans (ATCC 90113) | 0.5 | 8 |

| Aspergillus fumigatus (ATCC 204305) | 2 | >64 |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antifungal activity, cytotoxicity, and metabolic stability.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[1]

Protocol:

-

Fungal Strain Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) to ensure viability and purity. A suspension of fungal cells was prepared in sterile saline and adjusted to a concentration of 1-5 x 10^3 cells/mL.

-

Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions of the compound were prepared in RPMI-1640 medium in 96-well microtiter plates.

-

Inoculation: Each well containing the diluted compound was inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound at which there was a significant inhibition of fungal growth (approximately 50% for yeasts and 100% for filamentous fungi) compared to the drug-free control well.

Cytotoxicity Assay

The potential cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human lung carcinoma (A549) and human umbilical vein endothelial (HUVEC) cell lines.

Protocol:

-

Cell Culture: A549 and HUVEC cells were cultured in an appropriate medium and seeded into 96-well plates.

-

Compound Treatment: The cells were treated with various concentrations of this compound and incubated for a specified period.

-

MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was calculated as a percentage of the untreated control.

Metabolic Stability Assay

The metabolic stability of this compound was evaluated in human liver microsomes to predict its in vivo clearance.

Protocol:

-

Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, this compound, and a buffer solution was prepared.

-

Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.

-

Time-Point Sampling: Aliquots were taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot was stopped by the addition of a quenching solution (e.g., cold acetonitrile).

-

LC-MS/MS Analysis: The concentration of the remaining this compound in each sample was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of the compound was used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Mechanism of Action: CYP51 Inhibition

This compound targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a crucial catalyst in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structural integrity and function of the fungal cell membrane.

Conclusion

This compound is a promising new antifungal compound with a broad spectrum of activity against clinically important fungal pathogens. Its mechanism of action, targeting the fungal-specific enzyme CYP51, suggests a favorable selectivity profile. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Understanding the Binding Mode of Potent Cyp51 Inhibitors: A Technical Guide

Disclaimer: The following technical guide provides an in-depth overview of the binding mode of potent inhibitors to Cytochrome P450 51 (Cyp51). Extensive searches did not yield specific information for a compound designated "Cyp51-IN-16." Therefore, this document focuses on the binding characteristics of well-documented, potent, and functionally irreversible inhibitors of human Cyp51, drawing from recent advancements in the field to provide a representative understanding for researchers, scientists, and drug development professionals.

Introduction to Cytochrome P450 51 (Cyp51)

Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of cholesterol in mammals and ergosterol in fungi.[3][4] This essential role makes Cyp51 a major target for antifungal agents and a prospective target for cholesterol-lowering drugs.[1][5] While microbial Cyp51 enzymes are effectively inhibited by azole drugs, the human ortholog has shown high intrinsic resistance to inhibition, presenting a challenge for drug development.[1][2]

The Cyp51 reaction is a complex, three-step process, with each step requiring a molecule of oxygen and two reducing equivalents from NADPH.[5] The enzyme is a cysteine-coordinated hemoprotein that cleaves molecular oxygen, inserting one oxygen atom into the substrate.[6]

The "Butterfly-like" Binding Mode of Potent Human Cyp51 Inhibitors

Recent structural studies of potent, functionally irreversible inhibitors of human Cyp51 have revealed a unique "butterfly-like" binding mode within the enzyme's active site.[1] This mode is characterized by the binding of two inhibitor molecules. One molecule coordinates with the catalytic heme iron via its azole ring, a common feature for azole-based Cyp51 inhibitors. The second inhibitor molecule is positioned near the substrate entrance channel, with its biphenyl arm protruding from this entrance.[1]

This dual-molecule binding is thought to contribute to the potent and functionally irreversible inhibition observed with these compounds.[1] Molecular modeling suggests that the formation of intermolecular hydrogen bonds between the two inhibitor molecules, as well as with protein residues such as Y107, may be responsible for the strong inhibitory effect.[1] This contrasts with weaker inhibitors, which are more easily displaced by the substrate.[7]

Quantitative Data on Cyp51 Inhibitors

The following tables summarize key quantitative data for various Cyp51 inhibitors, providing a basis for comparison of their potency and binding characteristics.

Table 1: Binding Affinity (Kd) of Selected Inhibitors to Cyp51

| Inhibitor | Cyp51 Ortholog | Apparent Kd (µM) | Reference |

| VFV | Human | 0.09 | [7] |

| Ketoconazole | Human | 0.07 | [7] |

| Itraconazole | Human | 1.29 | [7] |

| Voriconazole | Human | 2.53 | [7] |

| VNI | Human (WT) | 4.7 | [1] |

| VNI | Human (T318I mutant) | 0.4 | [1] |

| Fluconazole | Candida albicans | 0.047 | [8] |

| Itraconazole | Candida albicans | 0.010 - 0.026 | [8] |

Table 2: Inhibitory Concentration (IC50) of Selected Inhibitors

| Inhibitor | Cyp51 Ortholog | IC50 (µM) | Assay Conditions | Reference |

| VNI | Human (WT) | >25 | 1-hour reaction, I/E = 50/1 | [1] |

| Fluconazole | Candida albicans | 1.2 - 1.3 | Reconstitution assay | [8] |

| Itraconazole | Candida albicans | 1.2 - 1.3 | Reconstitution assay | [8] |

Table 3: Crystallographic Data for Human Cyp51 in Complex with a Potent Inhibitor (Compound 10)

| Parameter | Value | Reference |

| PDB Code | Not provided | [1] |

| Resolution (Å) | 2.80 | [1] |

| Space Group | I4 | [1] |

| Molecules per Asymmetric Unit | 2 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of Cyp51 inhibitors are provided below.

4.1. Recombinant Cyp51 Expression and Purification

A truncated version of human Cyp51, with the N-terminal membrane anchor replaced by a MAKKTSSKGKL fragment, is expressed in E. coli.[1] The protein is purified from bacterial membranes using a two-step chromatography process:

-

Affinity Chromatography: The cell lysate is loaded onto a Ni²⁺-NTA agarose column. The column is washed, and the protein is eluted.

-

Cation Exchange Chromatography: The eluate from the affinity column is further purified on a CM Sepharose column.[1] For co-crystallization experiments with inhibitors, a solution of the inhibitor (e.g., 10 μM of compound 10) is added to all buffers during this stage.[1] The P450 concentration is determined from reduced CO-binding spectra.[9]

4.2. Cyp51 Ligand Binding Assay (Spectral Titration)

Ligand binding is monitored by observing changes in the Soret peak of the P450 heme iron upon ligand addition.[1]

-

A solution of purified Cyp51 (e.g., 0.5 µM) in a suitable buffer is placed in an optical path length cuvette.

-

The inhibitor is titrated into the solution from a stock solution (e.g., 0.2 mM in DMSO).

-

The spectral changes are recorded, specifically the red shift in the Soret band maximum (from ~417 nm to 421-425 nm for inhibitor binding) or a blue shift (to ~393 nm for substrate binding).[1]

-

The dissociation constant (Kd) is calculated by fitting the hyperbolic data of the ligand-induced absorbance changes versus the ligand concentration to the Morrison (quadratic) equation using software such as GraphPad Prism.[1]

4.3. Reconstituted Cyp51 Activity Assay (Inhibition Assay)

The inhibitory effect of compounds on Cyp51's catalytic activity is determined in a reconstituted system.[9]

-

The standard reaction mixture contains Cyp51 (e.g., 1 µM), its redox partner cytochrome P450 reductase (CPR) (e.g., 2 µM), and a radiolabeled substrate (e.g., 50 µM lanosterol).[6][9]

-

The inhibitor is added at varying concentrations.

-

The reaction is initiated by the addition of NADPH (e.g., 100 µM).[9]

-

After incubation (e.g., 1 hour at 37°C), the reaction is stopped, and the sterols are extracted.

-

The products are analyzed by reverse-phase HPLC with a β-RAM detector to quantify substrate conversion and determine the extent of inhibition.[9]

4.4. X-ray Crystallography

To determine the three-dimensional structure of the Cyp51-inhibitor complex:

-

The purified Cyp51-inhibitor complex (e.g., 300 µM) is pre-incubated with a detergent (e.g., 15 mM deoxycholic acid) and a reducing agent (e.g., 5.5 mM TCEP).[1]

-

Crystals are grown using the hanging drop vapor diffusion method at 16°C.[1]

-

Diffraction data are collected from the crystals, and the structure is solved and refined to yield the final atomic coordinates.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of Cyp51 inhibitors.

Caption: Simplified sterol biosynthesis pathway highlighting the role of Cyp51.

Caption: A typical experimental workflow for testing Cyp51 inhibitors.

Caption: The "butterfly-like" binding of two inhibitor molecules in the Cyp51 active site.

References

- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of a Novel CYP51 Inhibitor: Cyp51-IN-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical characterization of Cyp51-IN-16, a novel small molecule inhibitor of sterol 14α-demethylase (CYP51). The data and protocols presented herein are intended to provide a foundational understanding of the compound's biochemical activity, mechanism of action, and cellular effects, establishing a basis for further drug development.

Introduction to CYP51

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2][3][4] The enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for maintaining the integrity and function of cellular membranes.[2][4][5] Due to its essential role, CYP51 is a well-established target for antifungal agents and is being explored as a target for anti-protozoan chemotherapy and in the context of cancer and dyslipidemia.[5][6][7][8][9]

This compound has been designed as a potent and selective inhibitor of fungal CYP51, with the aim of addressing the growing concern of resistance to existing azole antifungals.[3] This document outlines the initial in vitro characterization of this promising compound.

Quantitative Data Summary

The biochemical and cellular activities of this compound were evaluated against a panel of fungal pathogens and in assays to determine its selectivity over the human CYP51 ortholog. The results are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal CYP51 Enzymes

| Fungal Species | Enzyme Source | IC50 (µM) |

| Candida albicans | Recombinant | 0.46 |

| Aspergillus fumigatus | Recombinant | 0.33 |

| Cryptococcus neoformans | Recombinant | 0.51 |

Table 2: Binding Affinity of this compound to Fungal and Human CYP51

| Enzyme | Kd (nM) |

| C. albicans CYP51 | 62 ± 17 |

| Human CYP51 | >10,000 |

Table 3: Antifungal Activity of this compound in Cell-Based Assays

| Fungal Species | MIC (µg/mL) |

| C. albicans (Fluconazole-Susceptible) | <0.03 |

| C. albicans (Fluconazole-Resistant) | 0.125 |

| A. fumigatus | 0.25 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Fungal and human CYP51 enzymes were expressed in Escherichia coli and purified using a two-step chromatography process involving Ni2+-NTA affinity and cation exchange chromatography.[6] P450 concentration was determined from reduced CO-binding spectra.[1]

The inhibitory activity of this compound was determined using a reconstituted in vitro system.

-

Reaction Mixture: The standard reaction mixture contained 0.1 µM CYP51, 2 µM cytochrome P450 reductase (CPR), and 50 µM radiolabeled sterol substrate (e.g., lanosterol for human CYP51, eburicol for A. fumigatus CYP51).[8]

-

Inhibitor Concentrations: this compound was tested over a range of concentrations.

-

Reaction Initiation and Termination: The reaction was initiated by the addition of 100 µM NADPH and stopped by ethyl acetate extraction of the sterols.[1]

-

Analysis: The reaction products were separated and analyzed by reverse-phase HPLC with a β-RAM detector to quantify the conversion of substrate to product.[1] IC50 values were calculated from the dose-response curves.

The binding affinity (Kd) of this compound was determined by spectral titrations.

-

Procedure: Spectral titrations were carried out with 0.5 µM of the purified CYP51 enzyme.[6] Aliquots of this compound from a stock solution in DMSO were added to the enzyme solution.

-

Data Acquisition: The ligand-induced absorbance changes in the P450 Soret band were measured.

-

Data Analysis: The Kd values were calculated by fitting the hyperbolic data of the absorbance changes versus the ligand concentration to the Morrison (quadratic) equation using GraphPad Prism.[6]

The minimum inhibitory concentration (MIC) of this compound against fungal pathogens was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Visualizations: Pathways and Workflows

To visually represent the context and characterization of this compound, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The initial characterization of this compound demonstrates its potent inhibitory activity against key fungal CYP51 enzymes and its excellent selectivity over the human ortholog. The compound exhibits strong antifungal activity in cell-based assays, including against a fluconazole-resistant strain of C. albicans. These promising preclinical data warrant further investigation of this compound, including pharmacokinetic and in vivo efficacy studies, to assess its potential as a novel antifungal therapeutic. The detailed protocols and structured data presented in this guide provide a solid foundation for these next steps in the drug development process.

References

- 1. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-dimensional quantitative structure-activity relationship analysis of human CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application of Novel Cyp51 Inhibitors in Candida albicans Research

For researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of novel Cyp51 inhibitors in the study of Candida albicans, a major human fungal pathogen. The information herein is synthesized from current research on various Cyp51 inhibitors and provides a framework for investigating new compounds targeting ergosterol biosynthesis.

Introduction

Candida albicans is an opportunistic fungal pathogen that can cause a range of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] A critical component of the fungal cell membrane is ergosterol, which is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4] The biosynthesis of ergosterol is a key target for many antifungal drugs.[1][4]

One of the most important enzymes in the ergosterol biosynthesis pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene and also known as Cyp51.[1][5] This enzyme is a member of the cytochrome P450 superfamily and is the primary target of azole antifungals, the most widely used class of antifungal drugs.[3][6] However, the emergence of azole-resistant C. albicans strains necessitates the development of new antifungal agents.[2][6] Novel Cyp51 inhibitors, such as new tetrazole-based compounds, are being investigated for their potential to overcome existing resistance mechanisms and provide new therapeutic options.[7][8]

Mechanism of Action

Novel Cyp51 inhibitors, like their azole predecessors, function by disrupting the synthesis of ergosterol. The inhibitor molecule binds to the heme iron atom in the active site of the Cyp51 enzyme, preventing it from catalyzing the demethylation of lanosterol.[9] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors.[5] The disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.[4]

Caption: Ergosterol biosynthesis pathway in C. albicans and the point of inhibition by novel Cyp51 inhibitors.

Application in Candida albicans Research

Novel Cyp51 inhibitors are valuable tools for a variety of research applications aimed at understanding and combating C. albicans infections.

Antifungal Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental step in evaluating the antifungal activity of a new compound.

Table 1: Sample Antifungal Susceptibility Data for a Novel Cyp51 Inhibitor

| Candida albicans Strain | Description | MIC of Novel Cyp51 Inhibitor (µg/mL) | MIC of Fluconazole (µg/mL) |

| SC5314 | Wild-type, fluconazole-susceptible | <0.0625 | 0.25 |

| ATCC 90028 | Wild-type, fluconazole-susceptible | <0.0625 | 0.5 |

| FLC-R1 | Fluconazole-resistant clinical isolate | 0.25 | >64 |

| FLC-R2 | Fluconazole-resistant clinical isolate | 0.5 | >64 |

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Fungal Inoculum:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

-

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of the novel Cyp51 inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the inhibitor in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the effect of the inhibitor on its target pathway by quantifying the cellular ergosterol content.

Table 2: Sample Ergosterol Content in C. albicans after Treatment

| Treatment | Ergosterol Content (% of untreated control) |

| Untreated Control | 100% |

| Novel Cyp51 Inhibitor (0.5 x MIC) | 45% |

| Novel Cyp51 Inhibitor (1 x MIC) | 15% |

| Novel Cyp51 Inhibitor (2 x MIC) | <5% |

Experimental Protocol: Sterol Extraction and Analysis by GC-MS

-

Cell Culture and Treatment:

-

Grow C. albicans in a suitable broth medium to mid-log phase.

-

Treat the cells with various concentrations of the novel Cyp51 inhibitor for a defined period (e.g., 4-16 hours).

-

Harvest the cells by centrifugation.

-

-

Sterol Extraction:

-

Saponify the cell pellet with alcoholic KOH.

-

Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-heptane.

-

Evaporate the solvent to dryness.

-

-

Derivatization and Analysis:

-

Derivatize the sterol extracts to make them volatile (e.g., silylation).

-

Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different sterols.

-

-

Quantification:

-

Quantify the amount of ergosterol and other sterol intermediates by comparing their peak areas to that of an internal standard.

-

Caption: Workflow for the analysis of ergosterol content in C. albicans.

Investigation of Synergy with Other Antifungals

The combination of a novel Cyp51 inhibitor with drugs that have different mechanisms of action can lead to synergistic effects, potentially increasing efficacy and reducing the development of resistance. For instance, combining ergosterol biosynthesis inhibitors with calcineurin inhibitors like cyclosporine A (CsA) or tacrolimus (FK506) has been shown to result in potent fungicidal activity against C. albicans.[10] This is because the membrane stress caused by Cyp51 inhibition is exacerbated when the calcineurin stress response pathway is also blocked.[10][11]

Caption: Synergistic action of a Cyp51 inhibitor and a calcineurin inhibitor leading to fungal cell death.

Conclusion

Novel Cyp51 inhibitors represent a promising area of research for the development of new antifungal therapies against Candida albicans. The protocols and applications described in this document provide a foundation for researchers to evaluate the efficacy and mechanism of action of new compounds targeting the fungal ergosterol biosynthesis pathway. Through systematic investigation of their antifungal activity, impact on ergosterol production, and potential for synergistic interactions, the therapeutic potential of these novel inhibitors can be thoroughly assessed.

References

- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]

- 8. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Cyp51-IN-16 Against Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous filamentous fungus and a significant opportunistic pathogen, causing a range of diseases collectively known as aspergillosis, particularly in immunocompromised individuals. The incidence of invasive aspergillosis is a growing concern due to its high mortality rate. A key target for antifungal drug development is the enzyme lanosterol 14α-demethylase, encoded by the cyp51 genes (cyp51A and cyp51B in A. fumigatus). This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1][2][3] Azole antifungals, a major class of drugs used to treat aspergillosis, function by inhibiting Cyp51.[1][2]

This document provides detailed protocols for the preclinical evaluation of Cyp51-IN-16 , a novel investigational inhibitor of A. fumigatus Cyp51. The following sections outline the mechanism of action, experimental protocols for in vitro and in vivo testing, and data presentation guidelines.

Mechanism of Action of Cyp51 Inhibitors

This compound, as a putative Cyp51 inhibitor, is designed to interfere with the ergosterol biosynthesis pathway in A. fumigatus. The enzyme Cyp51 catalyzes the demethylation of lanosterol, a critical step in the formation of ergosterol.[4] Inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[5] This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.[5] Resistance to azole antifungals can arise through several mechanisms, including mutations in the cyp51A gene or overexpression of the target enzyme.[1][6][7][8]

Experimental Workflow

The evaluation of this compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy studies. This approach allows for a comprehensive assessment of the compound's antifungal activity, selectivity, and potential therapeutic utility.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound against Aspergillus fumigatus Strains

| Strain | Genotype | MIC (µg/mL) | MFC (µg/mL) |

| AF293 (Wild-Type) | Wild-Type | 0.125 | 0.5 |

| Azole-Resistant 1 | TR34/L98H | 4 | >16 |

| Azole-Resistant 2 | G54W | 2 | 8 |

| Clinical Isolate 1 | Not determined | 0.25 | 1 |

| Clinical Isolate 2 | Not determined | 0.125 | 0.5 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI)¹ |

| A549 (Human Lung) | > 64 | > 512 |

| HepG2 (Human Liver) | 32 | 256 |

¹ Selectivity Index (SI) = IC50 (mammalian cells) / MIC (AF293)

Table 3: In Vivo Efficacy of this compound in a Murine Model of Invasive Aspergillosis

| Treatment Group | Dose (mg/kg) | Mean Survival (Days) | Fungal Burden (log10 CFU/g lung tissue) |

| Vehicle Control | - | 5.2 | 4.8 ± 0.5 |

| This compound | 10 | 12.5 | 2.1 ± 0.3 |

| This compound | 20 | 15.8 | 1.5 ± 0.2 |

| Voriconazole | 10 | 14.2 | 1.8 ± 0.4 |

*p < 0.05 compared to vehicle control

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology.[9]

-

Materials:

-

Aspergillus fumigatus isolates (conidia)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Humidified incubator (35-37°C)

-

-

Procedure:

-

Inoculum Preparation:

-

Harvest conidia from a 5-7 day old culture on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a concentration of 1-2.5 x 10⁵ CFU/mL in RPMI medium.[9]

-

-

Drug Dilution:

-

Perform serial twofold dilutions of this compound in RPMI medium in a 96-well plate to achieve final concentrations ranging from 0.008 to 16 µg/mL.

-

Include a drug-free well as a positive growth control and a well with medium only as a negative control.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilutions.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 48 hours.[10]

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a complete inhibition of visible growth.

-

-

Mammalian Cell Cytotoxicity Assay

This protocol describes a standard MTT assay to assess the cytotoxicity of this compound against a human cell line.

-

Materials:

-

A549 human lung adenocarcinoma cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µg/mL).

-

Include wells with untreated cells (vehicle control) and medium only (blank).

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.

-

-

In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

This protocol outlines a neutropenic mouse model to evaluate the in vivo efficacy of this compound.[10][11][12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Materials:

-

6-8 week old female BALB/c mice

-

Cyclophosphamide and cortisone acetate for immunosuppression

-

Aspergillus fumigatus conidia

-

This compound formulation for injection (e.g., in a solution with a suitable vehicle like cyclodextrin)

-

Voriconazole (positive control)

-

Inhalation tower or intranasal instillation equipment

-

-

Procedure:

-

Immunosuppression:

-

Induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection.

-

Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.

-

-

Infection:

-

On day 0, infect the mice with A. fumigatus conidia (e.g., 1 x 10⁸ conidia in 20 µL) via intranasal instillation or in an inhalation tower.[13]

-

-

Treatment:

-

Initiate treatment 24 hours post-infection.

-

Administer this compound (e.g., 10 and 20 mg/kg), voriconazole (e.g., 10 mg/kg), or vehicle control once daily for 7 days.

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of illness and mortality for up to 21 days.

-

For fungal burden analysis, a separate cohort of mice is euthanized at a specific time point (e.g., day 4 post-infection). Lungs are harvested, homogenized, and plated on Sabouraud dextrose agar to determine CFU/gram of tissue.

-

-

Data Analysis:

-

Compare survival curves between treatment groups using the log-rank (Mantel-Cox) test.

-

Compare fungal burden data using a t-test or ANOVA.

-

-

References

- 1. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation between in-vitro susceptibility testing to itraconazole and in-vivo outcome of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Animal models of invasive aspergillosis for drug discovery. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Study of Posaconazole, a Cyp51 Inhibitor, against Trypanosoma cruzi

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly worldwide.[1] The parasite's sterol biosynthesis pathway, particularly the enzyme sterol 14α-demethylase (CYP51), is a critical target for drug development.[2] CYP51 is essential for the production of ergosterol, a vital component of the parasite's cell membrane.[3] Its inhibition leads to the disruption of membrane integrity and accumulation of toxic sterol intermediates, ultimately resulting in parasite death.[4]

Posaconazole, a potent triazole antifungal agent, is a well-documented inhibitor of T. cruzi CYP51.[5] It has demonstrated significant activity against the parasite in both in vitro and in vivo models, making it a valuable tool for Chagas disease research.[1][6] These application notes provide a summary of the quantitative data on posaconazole's efficacy and detailed protocols for key experimental assays.

Mechanism of Action

Posaconazole inhibits the T. cruzi CYP51 enzyme, which is a crucial step in the ergosterol biosynthesis pathway. This enzyme is responsible for the oxidative removal of the 14α-methyl group from sterol precursors.[7] By blocking this step, posaconazole disrupts the production of ergosterol and leads to the accumulation of methylated sterol precursors, which are detrimental to the parasite's cell membrane structure and function.[4]

Caption: Simplified ergosterol biosynthesis pathway in T. cruzi and the inhibitory action of posaconazole on CYP51.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of posaconazole against various strains of Trypanosoma cruzi.

Table 1: In Vitro Activity of Posaconazole against T. cruzi

| T. cruzi Strain | Assay Type | Metric | Value (µM) | Incubation Time (h) | Host Cell | Reference |

| Tulahuen | Enzyme Inhibition | IC50 | 0.048 | N/A | N/A | [1] |

| Silvio X10/7 | Intracellular Amastigote | EC50 | 0.003 - 0.005 | 120 | Vero | [8] |

| Y | Intracellular Amastigote | EC50 | 0.002 - 0.004 | 120 | Vero | [8] |

| M6241 | Intracellular Amastigote | EC50 | 0.003 - 0.006 | 120 | Vero | [8] |

| ERA | Intracellular Amastigote | EC50 | 0.004 - 0.007 | 120 | Vero | [8] |

| Tula | Intracellular Amastigote | EC50 | 0.004 - 0.008 | 120 | Vero | [8] |

| CL Brener | Intracellular Amastigote | EC50 | 0.005 - 0.009 | 120 | Vero | [8] |

| PAH179 | Intracellular Amastigote | EC50 | > 0.1 | 120 | Vero | [8] |

| Tulahuen | Intracellular Amastigote | EC50 | ≤ 2.2 | Not Specified | L6 | [9] |

Table 2: In Vivo Efficacy of Posaconazole in Murine Models of Chagas Disease

| T. cruzi Strain | Mouse Strain | Treatment Dose (mg/kg/day) | Treatment Duration (days) | Outcome | Reference |

| CL | Swiss | 20 | 20 | 100% Survival, 90-100% Cure | [10][11] |

| Y | Swiss | 20 | 20 | 80-90% Survival, 90-100% Cure | [10][11] |

| Colombiana | Swiss | 20 | 20 | 80-90% Survival, 50% Cure | [10][11] |

| Y | C57BL/6 (Wild-type) | Not Specified | Not Specified | 100% Survival, 86-89% Cure | [12] |

| Y | C57BL/6 (IFN-γ-KO) | Not Specified | Not Specified | 70% Survival | [12] |

| Y | Swiss | 1.25 | 10 | 20% Survival | [9] |

| Y | Swiss | 10 | 10 | 40% Survival | [9] |

Experimental Protocols

Fluorescence-Based T. cruzi CYP51 Inhibition Assay

This high-throughput assay measures the ability of a compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51 using a fluorogenic probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Short-course combination treatment for experimental chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of posaconazole against Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: Cyp51-IN-16 and Related CYP51 Inhibitors

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cyp51-IN-16?

Due to the likely hydrophobic nature of this compound, as is common for many CYP51 inhibitors, it is recommended to start with 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. For aqueous-based biological assays, this stock can then be serially diluted into the appropriate assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Q2: How should I store stock solutions of this compound?

For optimal stability, stock solutions of CYP51 inhibitors should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize the number of freeze-thaw cycles, which can lead to compound degradation. Protect the solutions from light, especially if the compound has known photosensitivity.

Q3: My compound has precipitated out of solution in my aqueous assay buffer. What can I do?

Precipitation in aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

-

Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

-

Increase the Co-solvent Concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration might help maintain solubility. However, always run a vehicle control to check for solvent effects.

-

Use of Pluronic F-68 or other surfactants: In some cell-based assays, a very low concentration of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. This must be carefully validated for its effect on the experimental system.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Solubility

Symptoms:

-

Visible precipitate in the stock solution or upon dilution into aqueous media.

-

Inconsistent results between experiments.

-

Lower than expected potency in biological assays.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Incorrect Solvent | For initial solubilization, use 100% DMSO. For compounds with very poor solubility, other organic solvents like ethanol or DMF could be tested, but their compatibility with the downstream assay must be verified. |

| Low-Quality Solvent | Ensure you are using high-purity, anhydrous grade DMSO. Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds. |

| Precipitation upon Dilution | When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer in a dropwise manner while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation. |

| Compound Degradation | If the compound has been stored for a long time or handled improperly, it may have degraded, leading to altered solubility. It is advisable to use freshly prepared solutions. |

Issue 2: Compound Instability and Degradation

Symptoms:

-

Loss of biological activity over time.

-

Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

-

Color change in the stock solution.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Frequent Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |

| Exposure to Light | Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light. |

| Oxidation | If the compound is susceptible to oxidation, consider preparing solutions fresh before each experiment. Storing under an inert gas like argon or nitrogen can also be beneficial. |

| Hydrolysis in Aqueous Solution | For aqueous working solutions, it is best to prepare them fresh on the day of the experiment. Avoid long-term storage of compounds in aqueous buffers. |

Experimental Protocols

General Protocol for Preparing Stock Solutions

-

Warm the vial containing the solid compound to room temperature before opening to prevent condensation of moisture.

-

Weigh out the desired amount of the compound.

-

Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution for several minutes to ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

-

Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing/sonication.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

-

Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Technical Support Center: Optimizing Cyp51-IN-16 Concentration

Welcome to the technical support center for Cyp51-IN-16, a novel inhibitor of Sterol 14α-demethylase (CYP51). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal experimental concentration of this compound.

Disclaimer: As "this compound" is a novel compound, this guide provides a generalized framework for optimizing the concentration of a new CYP51 inhibitor based on established principles for this class of molecules. The provided data are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Sterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway.[1][2][3][4][5] By inhibiting CYP51, this compound disrupts the production of essential sterols like ergosterol in fungi or cholesterol in mammals, leading to altered cell membrane fluidity and permeability.[6]

Q2: What is a good starting concentration for my experiments?